molecular formula C8H10F3NO3 B13523563 3-Ethynyloxolan-3-amine,trifluoroaceticacid

3-Ethynyloxolan-3-amine,trifluoroaceticacid

Cat. No.: B13523563
M. Wt: 225.16 g/mol
InChI Key: XRPHWBPLBHLULV-UHFFFAOYSA-N
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Description

3-Ethynyloxolan-3-amine, trifluoroacetic acid is a chemical compound with the molecular formula C6H9NO.C2HF3O2. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyloxolan-3-amine, trifluoroacetic acid typically involves the reaction of 3-ethynyloxolan-3-amine with trifluoroacetic acid. The reaction conditions often include the use of conventional glassware without the need for rigorous exclusion of moisture or oxygen . The process is practical and catalyst-free, making it accessible for various applications.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis methods mentioned above can be scaled up for industrial purposes. The use of trifluoroacetic acid as a stable and inexpensive fluorine source is particularly advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyloxolan-3-amine, trifluoroacetic acid undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid, aldehydes, and other fluorinating agents. The reactions often proceed under mild conditions, making them suitable for a wide range of applications .

Major Products Formed: The major products formed from these reactions include functionalized tertiary β-fluoroalkylamine cores, which are valuable in medicinal chemistry and other fields .

Mechanism of Action

The mechanism of action of 3-Ethynyloxolan-3-amine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The incorporation of fluorine into potential medicines can modify conformation, basicity, intrinsic potency, membrane permeability, and pharmacokinetic properties . These modifications make the compound particularly valuable in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds:

  • 3-Ethynyltetrahydrofuran-3-amine
  • Trifluoroacetate

Uniqueness: 3-Ethynyloxolan-3-amine, trifluoroacetic acid is unique due to its combination of an ethynyl group and a trifluoroacetate group. This combination imparts distinct physicochemical properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

3-ethynyloxolan-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9NO.C2HF3O2/c1-2-6(7)3-4-8-5-6;3-2(4,5)1(6)7/h1H,3-5,7H2;(H,6,7)

InChI Key

XRPHWBPLBHLULV-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOC1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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